2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid
Overview
Description
Synthesis Analysis The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid involves multiple steps, including the preparation of ring-substituted phenoxyacetic acids and their complex adducts with sodium, demonstrating diverse chemical reactions and structural complexity. One approach involved the multicomponent reaction of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid in a one-pot telescoped process, including condensation and acid-catalyzed cyclization to form a previously unknown compound (Lichitsky, Komogortsev, & Melekhina, 2022).
Molecular Structure Analysis The molecular structure of related compounds has been analyzed through various methods, including X-ray diffraction and spectroscopic techniques. These analyses provide insights into the molecular geometry, bonding interactions, and electronic properties of the molecules, which are crucial for understanding their chemical behavior and potential applications. For instance, the structure of the potentially tridentate substituted phenoxyacetic acid and its complex adduct with sodium were determined, revealing unique hydrogen bonding and coordination patterns (Smith et al., 1995).
Chemical Reactions and Properties The chemical reactions involving this compound and its analogs include esterification, hydrogenation, and cyclization processes. These reactions lead to the formation of various derivatives with distinct chemical properties, such as different substitution patterns and functional groups, which affect their reactivity and potential applications. For example, the synthesis of 2H-1,3-benzodioxol-5-yl 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoate through condensation and cyclization reactions (Jayaraj & Desikan, 2020).
Physical Properties Analysis The physical properties of these compounds, such as melting points, solubility, and crystal structure, are determined by their molecular structure and intermolecular interactions. X-ray crystallography and spectroscopic methods are commonly used to elucidate these properties, providing valuable information for the development and application of these compounds. The crystal structure of the potentially tridentate substituted phenoxyacetic acid revealed interesting aspects of its physical properties, including hydrogen bonding and coordination geometry (Smith et al., 1995).
Scientific Research Applications
Chemical Reaction Mechanisms and Synthesis
Research has explored the acidolysis mechanisms of lignin model compounds, highlighting the significance of specific molecular structures in chemical reactions. For instance, the study on the mechanism of β-O-4 bond cleavage during the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds suggests varying mechanisms based on the presence of different groups, indicating the intricate nature of chemical reactions involving complex molecules like 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid (T. Yokoyama, 2015).
Environmental Remediation
The sorption of phenoxy herbicides, including compounds structurally related to this compound, to soil and other substrates has been studied extensively. These studies contribute to understanding how such compounds interact with environmental matrices and their potential impact on pollution remediation processes. The sorption properties are influenced by soil parameters like pH and organic carbon content, which are crucial for designing effective environmental management strategies (D. Werner, J. Garratt, G. Pigott, 2012).
Pharmacological Properties
Several studies have focused on the degradation of pharmaceutical compounds through advanced oxidation processes (AOPs), examining kinetics, mechanisms, and by-products. These insights are vital for assessing the environmental fate of pharmacologically active compounds, including potential analogs of this compound, and their impact on water treatment technologies (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-(4-methoxycarbonyl-2-propylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-3-4-12-9-14(20(23)24-2)6-7-15(12)27-18(19(21)22)13-5-8-16-17(10-13)26-11-25-16/h5-10,18H,3-4,11H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRDPZWCGFEMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC)OC(C2=CC3=C(C=C2)OCO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572242 | |
Record name | (2H-1,3-Benzodioxol-5-yl)[4-(methoxycarbonyl)-2-propylphenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159590-92-8 | |
Record name | (2H-1,3-Benzodioxol-5-yl)[4-(methoxycarbonyl)-2-propylphenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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